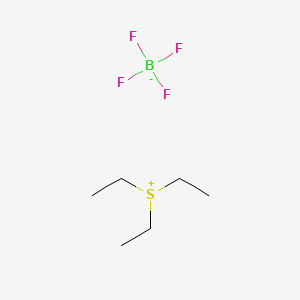
Triethylsulfonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylsulfonium tetrafluoroborate can be synthesized through the reaction of triethylsulphonium iodide with silver tetrafluoroborate. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction scheme is as follows:
(C2H5)3S+I−+AgBF4→(C2H5)3S+BF4−+AgI
The reaction mixture is stirred at room temperature, and the resulting precipitate of silver iodide is filtered off. The filtrate is then concentrated to obtain triethylsulphonium tetrafluoroborate(1-) as a crystalline solid.
Industrial Production Methods
Industrial production methods for triethylsulphonium tetrafluoroborate(1-) involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with triethylsulphonium tetrafluoroborate(1-) include:
Nucleophiles: Such as halides, cyanides, and thiolates.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from reactions involving triethylsulphonium tetrafluoroborate(1-) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulphonium salts.
Applications De Recherche Scientifique
Triethylsulfonium tetrafluoroborate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst or co-catalyst in various chemical reactions.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsulfonium tetrafluoroborate
- Triethyloxonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
Uniqueness
Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.
Propriétés
Numéro CAS |
368-40-1 |
|---|---|
Formule moléculaire |
C6H15BF4S |
Poids moléculaire |
206.06 g/mol |
Nom IUPAC |
triethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |
Clé InChI |
ZHCOPRRLRPZVDR-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
SMILES canonique |
[B-](F)(F)(F)F.CC[S+](CC)CC |
Key on ui other cas no. |
368-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















